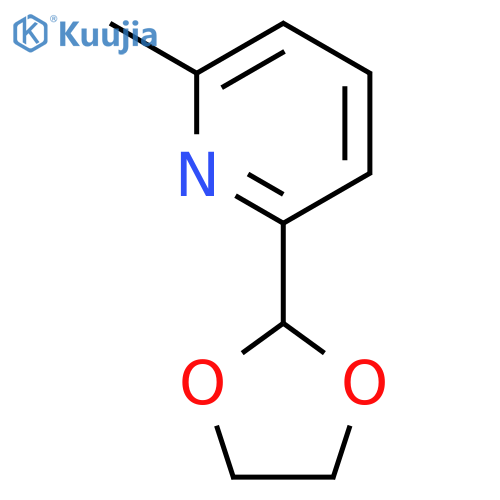Cas no 92765-75-8 (Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-)

Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- 化学的及び物理的性質
名前と識別子
-
- Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-
- 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine
- 2-(1,3-DIOXOLAN-2-YL)-6-METHYL
- 2,6-DIAMINOBIPHENYLENE
- 2-[1,3]Dioxolan-2-yl-6-methyl-pyridin
- 2-[1,3]dioxolan-2-yl-6-methylpyridine
- 6-Methyl-2-<1,3-dioxolanyl-(2)>-pyridin
- SCHEMBL1854614
- 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine, 95%
- 92765-75-8
- BRLNLMMLCNZBNP-UHFFFAOYSA-N
- GS-0599
- W-200526
- 2-(1,3-dioxolan-2-yl)-6-methylpyridine
- GEO-01127
- FT-0691182
- MFCD03701315
- AKOS005258269
- DTXSID40370198
-
- MDL: MFCD03701315
- インチ: InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h2-4,9H,5-6H2,1H3
- InChIKey: BRLNLMMLCNZBNP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CC=C1)C2OCCO2
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.078979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 31.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.132 g/mL at 25 °C(lit.)
- ゆうかいてん: 124-126 °C (lit.)
- ふってん: 218 °C(lit.)
- フラッシュポイント: 華氏温度:217.4°f< br / >摂氏度:103°C< br / >
- 屈折率: n20/D 1.5220(lit.)
- PSA: 31.35000
- LogP: 1.43540
- ようかいせい: 使用できません
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 648779-1G |
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- |
92765-75-8 | 95% | 1G |
476.59 | 2021-05-17 |
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-に関する追加情報
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-
Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-, also known by its CAS number 92765-75-8, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of the 1,3-dioxolan substituent at the 2-position and a methyl group at the 6-position imparts distinctive chemical and physical characteristics to this molecule.
The synthesis of Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- involves a series of well-defined chemical reactions. Researchers have explored various methods to optimize the synthesis process, including the use of transition metal catalysts and microwave-assisted techniques. These advancements have not only improved the yield but also reduced the reaction time significantly. The compound's structure makes it highly versatile for applications in pharmaceuticals and agrochemicals.
In recent studies, Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- has been investigated for its potential as a building block in drug discovery. Its ability to form stable complexes with metal ions has been leveraged in designing new anti-cancer agents. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibited promising anti-proliferative activity against several cancer cell lines.
The compound's solubility properties have also been extensively studied. Researchers have found that the presence of the dioxolane ring enhances solubility in organic solvents while maintaining stability under physiological conditions. This makes it an ideal candidate for formulation into drug delivery systems such as liposomes or nanoparticles.
In addition to its pharmaceutical applications, Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl- has shown potential in agrochemicals as well. Its ability to inhibit certain enzymes involved in plant growth regulation has led to its exploration as a herbicide or fungicide. Field trials conducted in controlled environments have indicated that this compound can effectively control the growth of invasive plant species without causing significant harm to beneficial organisms.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that it undergoes rapid degradation under UV light and microbial action when released into aquatic environments. This biodegradability is crucial for ensuring minimal ecological impact during its application and disposal.
In conclusion, Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-, with its unique structural features and versatile properties, continues to be a focal point in both academic research and industrial applications. Its role as a key intermediate in drug design and agrochemical development underscores its importance in modern chemistry.
92765-75-8 (Pyridine,2-(1,3-dioxolan-2-yl)-6-methyl-) 関連製品
- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)
- 941927-28-2(N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 12060-00-3(Lead Titanium Trioxide)
- 1595772-00-1(1-1-(2,2-difluoroethoxy)-2-iodoethyl-3-methoxybenzene)
- 879048-37-0(4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)
- 1251266-33-7(1-(1-Cyclopropylethyl)-1H-pyrazol-4-amine)
- 1426958-41-9(5-Bromo-2-methanesulfonylphenol)
- 2060059-96-1({1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol)
- 2060008-57-1(7-(aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one)
- 123175-82-6(ACHROMOPEPTIDASE)




